molecular formula C23H25NO7 B12383103 Heroin-CH2-acid-d6

Heroin-CH2-acid-d6

Cat. No.: B12383103
M. Wt: 433.5 g/mol
InChI Key: CLAQKZWDSGTQAX-RKTNQOIVSA-N
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Description

Heroin-CH2-acid-d6 is a deuterated analog of heroin (diacetylmorphine), a semi-synthetic opioid derived from morphine. The compound is chemically modified by replacing six hydrogen atoms with deuterium (²H) at the CH2-acid moiety, a structural feature critical to its pharmacokinetic and analytical applications. Deuterated compounds like this compound are widely employed as internal standards in mass spectrometry (MS) and chromatography due to their near-identical chemical behavior to non-deuterated counterparts but distinct molecular mass, enabling precise quantification in complex matrices such as biological samples or seized drug specimens .

These standards aid in differentiating between endogenous compounds and illicit substances, ensuring accuracy in drug testing and regulatory compliance .

Properties

Molecular Formula

C23H25NO7

Molecular Weight

433.5 g/mol

IUPAC Name

3-[(4R,4aR,7S,7aR,12bS)-7,9-bis[(2,2,2-trideuterioacetyl)oxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-yl]propanoic acid

InChI

InChI=1S/C23H25NO7/c1-12(25)29-17-5-3-14-11-16-15-4-6-18(30-13(2)26)22-23(15,20(14)21(17)31-22)8-10-24(16)9-7-19(27)28/h3-6,15-16,18,22H,7-11H2,1-2H3,(H,27,28)/t15-,16+,18-,22-,23-/m0/s1/i1D3,2D3

InChI Key

CLAQKZWDSGTQAX-RKTNQOIVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)C([2H])([2H])[2H])CCN3CCC(=O)O

Canonical SMILES

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heroin-CH2-acid-d6 involves the deuteration of heroin, which is achieved by replacing hydrogen atoms with deuterium. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound is not common due to its specialized use in research. the general approach involves the large-scale synthesis of deuterated compounds, which requires advanced facilities and strict regulatory compliance due to the nature of the substance .

Chemical Reactions Analysis

Types of Reactions

Heroin-CH2-acid-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids (e.g., citric acid, ascorbic acid), bases, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .

Major Products

The major products formed from these reactions include morphine, 6-monoacetylmorphine, and other metabolites that are significant in the study of opioid pharmacology .

Scientific Research Applications

Heroin-CH2-acid-d6 has several scientific research applications:

    Chemistry: Used in the study of deuterated compounds and their properties.

    Biology: Helps in understanding the metabolic pathways of opioids.

    Medicine: Aids in the development of heroin vaccines and in the study of addiction mechanisms.

    Industry: Utilized in the production of specialized research chemicals

Comparison with Similar Compounds

Structural and Chemical Properties

Deuterated heroin analogs vary in the position and number of deuterium substitutions, influencing their molecular weight and analytical utility. A comparative analysis is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Deuterium Substitution Sites Primary Application
Heroin-CH2-acid-d6 C21H17D6NO5 (hypothetical) ~375.45* CH2-acid moiety (6ײH) Internal standard for MS/GC
Heroin-D3.HCl.monohydrate C21H20D3NO5·HCl·H2O 372.44 + 36.46 (HCl/H2O) Three deuterium atoms Calibrated reference standard
Heroin-D9 C21H14D9NO5 378.47 Nine deuterium atoms Forensic impurity profiling

*Calculated based on heroin’s base molecular weight (369.42 g/mol) and added deuterium.

Key Insights :

  • Deuterium Placement : Heroin-CH2-ac2id-d6’s deuterium is localized to the CH2-acid group, whereas Heroin-D9 incorporates deuterium across the entire molecule. This specificity may reduce metabolic interference in pharmacokinetic studies compared to fully deuterated analogs .
  • Molecular Weight : The incremental mass differences (e.g., ~6–9 g/mol between this compound and Heroin-D9) are critical for MS detection, enabling distinct ion fragmentation patterns .
Analytical Performance

Deuterated standards are indispensable for methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem MS (LC-MS/MS). This compound’s structural design minimizes co-elution with non-deuterated heroin, enhancing signal resolution in complex samples. In contrast, Heroin-D3 and Heroin-D9 are optimized for impurity profiling, where trace by-products (e.g., acetylcodeine) and residual solvents are quantified to link seized samples to manufacturing sources .

For example, residual solvent analysis () relies on deuterated analogs to distinguish between synthetic pathways. This compound’s stability in acetonitrile solutions (as noted for Heroin-D3/D9 in ) ensures long-term storage reliability, a key factor in forensic laboratories .

Pharmacological and Regulatory Considerations

Regulatory guidelines () emphasize the need for comparative data on structural analogs to validate safety and efficacy in drug development. For instance, the CH2-acid modification may influence binding affinity to opioid receptors, necessitating in vitro assays to confirm inertness in biological systems .

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